molecular formula C9H10F3N B1335633 Benzyl-(2,2,2-trifluoro-ethyl)-amine CAS No. 85963-50-4

Benzyl-(2,2,2-trifluoro-ethyl)-amine

Cat. No.: B1335633
CAS No.: 85963-50-4
M. Wt: 189.18 g/mol
InChI Key: VESAIDYCLWTAAV-UHFFFAOYSA-N
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Description

Benzyl-(2,2,2-trifluoro-ethyl)-amine is a useful research compound. Its molecular formula is C9H10F3N and its molecular weight is 189.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • Aminofluoroalkylation of Arenes : Gong and Kato (2002) demonstrated a method for synthesizing [(1-aryl-2,2,2-trifluoro)ethyl]amines through aminofluoroalkylation of heteroarenes or substituted benzenes using N-trimethylsilyl hemiaminals and gaseous trifluoroacetaldehyde in the presence of a Lewis acid, yielding these compounds in moderate to high yields (Gong & Kato, 2002).

  • Iron-Catalyzed Oxyfunctionalization : Mbofana et al. (2016) developed an iron-catalyzed method for the selective oxyfunctionalization of benzylic C-H bonds in aliphatic amine substrates. This process selectively targets benzylic C-H bonds remote from the amine functional group (Mbofana, Chong, Lawniczak & Sanford, 2016).

  • BF3-Promoted Aromatic Substitution : Gong, Kato, and Kimoto (2002) used BF3·OEt2 for aromatic substitution of N-alkyl trifluoromethyl imines to synthesize 1-aryl-2,2,2-trifluoroethylamines, showcasing moderate-to-high yields and successful regioselective removal of N-benzyl groups (Gong, Kato & Kimoto, 2002).

  • Palladium-Catalyzed Aminohomologation : Peng et al. (2018) reported a palladium-catalyzed carbonylative aminohomologation reaction for direct aminomethylation of aryl halides, a method useful for the synthesis of a variety of amines including benzylic amines (Peng, Wu, Xu, Qi, Ying & Wu, 2018).

Chemical Reactions and Applications

  • Cobalt(II)-Catalyzed Intermolecular Benzylic C-H Amination : Lu, Subbarayan, Tao, and Zhang (2010) demonstrated the use of 2,2,2-Trichloroethoxycarbonyl azide (TrocN3) as an effective nitrene source for cobalt(II)-catalyzed intermolecular amination of benzylic C-H bonds, forming Troc-protected amines (Lu, Subbarayan, Tao & Zhang, 2010).

  • Synthesis of Ureido Sugars : Piekarska-Bartoszewicz and Tcmeriusz (1993) used amino acid esters for amination reactions with methyl 2-deoxy-2-(4-nitrophenoxycarbonylamino)-β-D-glucopyranoside, leading to the synthesis of ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

  • Catalytic Reductive Aminations : Murugesan et al. (2020) reviewed catalytic reductive aminations using molecular hydrogen, emphasizing its application in the synthesis of amines including benzylamines, which are crucial in pharmaceutical and agrochemical industries (Murugesan, Senthamarai, Chandrashekhar, Natte, Kamer, Beller & Jagadeesh, 2020).

  • Benzylamines Synthesis via Iron Catalysis : Yan, Feringa, and Barta (2016) explored the synthesis of benzylamines through the direct coupling of benzyl alcohols with simpler amines using an iron catalyst, a significant development for pharmaceutical applications (Yan, Feringa & Barta, 2016).

Properties

IUPAC Name

N-benzyl-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,13H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESAIDYCLWTAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407026
Record name Benzyl-(2,2,2-trifluoro-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85963-50-4
Record name Benzyl-(2,2,2-trifluoro-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2.2 g (9.4 mmol) 2,2,2-trifluoroethyltrifluoromethanesulphonate were added to 2.0 g (18.7 mmol) benzylamine in 50 mL xylene and the reaction mixture was refluxed overnight. After cooling the precipitate formed was suction filtered, washed with DIPE and the filtrate was evaporated down using the rotary evaporator. The residue was purified by flash chromatography. The product fractions were combined and evaporated down i.vac.
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